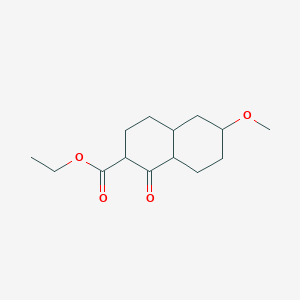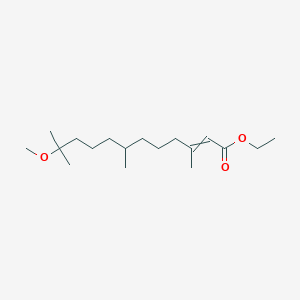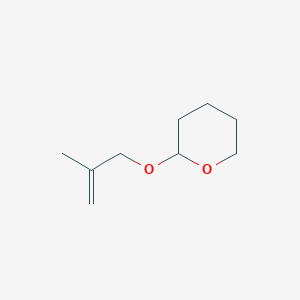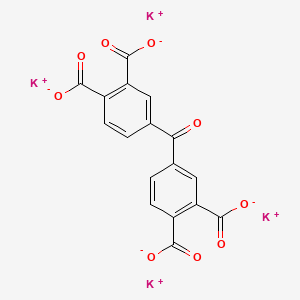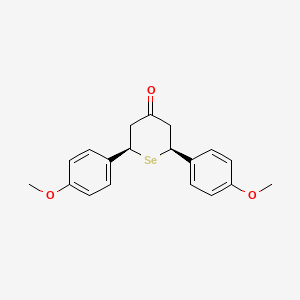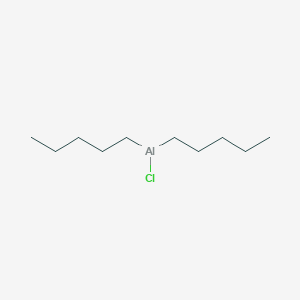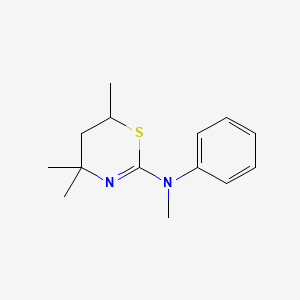![molecular formula C16H18O2 B14642596 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 52528-97-9](/img/structure/B14642596.png)
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted by a 2-(4-methoxyphenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anisole (methoxybenzene) with 4-methoxyphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: Reduction reactions can target the aromatic ring or the ethyl side chain.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bromination using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of methoxyphenols.
Reduction: Formation of methoxyethylbenzenes.
Substitution: Formation of ortho- and para-substituted methoxybenzenes.
Applications De Recherche Scientifique
1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles. This property is exploited in electrophilic aromatic substitution reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Anisole (Methoxybenzene): A simpler aromatic ether with a single methoxy group.
4-Methoxyphenethylamine: Contains a similar ethyl side chain but with an amine group instead of a methoxy group.
1-Methoxy-2-[2-(4-methoxyphenyl)ethyl]benzene: A structural isomer with different substitution patterns.
Uniqueness: 1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
52528-97-9 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-13(9-11-15)6-7-14-4-3-5-16(12-14)18-2/h3-5,8-12H,6-7H2,1-2H3 |
Clé InChI |
RISOXQXSFOVFBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
![2-[Methoxy(phenyl)phosphoryl]propanoic acid](/img/structure/B14642545.png)
